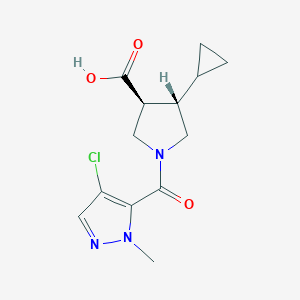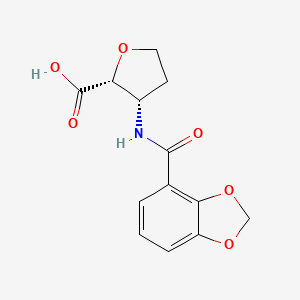![molecular formula C12H14N2O4 B7339977 (2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid, also known as MPOC, is a compound that has been studied for its potential in the field of medicinal chemistry. MPOC is a chiral molecule with a molecular formula of C12H14N2O4 and a molecular weight of 258.25 g/mol. In
Mecanismo De Acción
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid inhibits DPP-IV by binding to the active site of the enzyme and preventing it from cleaving certain peptides. This leads to an increase in the levels of incretin hormones, which are involved in the regulation of glucose metabolism. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the potential side effects of this compound and its long-term effects on glucose metabolism and cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid is a relatively simple molecule to synthesize, and it has been shown to be effective in inhibiting DPP-IV and inducing apoptosis in cancer cells. However, its potential side effects and long-term effects on glucose metabolism and cancer growth need to be further studied.
Direcciones Futuras
Future research on (2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid could focus on its potential as a therapeutic agent for type 2 diabetes mellitus and cancer. Studies could also explore the potential side effects and long-term effects of this compound on glucose metabolism and cancer growth. Additionally, research could focus on the synthesis of analogs of this compound with improved efficacy and selectivity for DPP-IV inhibition and cancer cell apoptosis.
Métodos De Síntesis
The synthesis of (2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid involves a multi-step process that begins with the reaction of 6-methylpyridine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with (2S,3R)-3-amino-2-hydroxy-4-oxobutanoic acid, which is protected with a tert-butyl ester group. The resulting product is then deprotected to yield this compound.
Aplicaciones Científicas De Investigación
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid has been studied for its potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. DPP-IV inhibitors have been shown to be effective in the treatment of type 2 diabetes mellitus. This compound has also been studied for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7-3-2-4-9(13-7)11(15)14-8-5-6-18-10(8)12(16)17/h2-4,8,10H,5-6H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCBJCQGMNVRJW-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCOC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C(=O)N[C@@H]2CCO[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-3-(3-bromophenyl)-3-[(2-tert-butyltetrazole-5-carbonyl)amino]propanoic acid](/img/structure/B7339898.png)
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)

![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339948.png)
![3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339956.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[(2,5-difluorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339968.png)
![(2R,3S)-3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339969.png)


